Lankacidin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

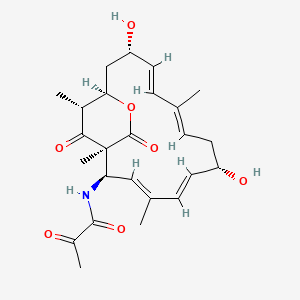

Lankacidin C is a unique 17-membered macrocyclic antibiotic produced by the soil-dwelling bacterium Streptomyces rochei . It was first isolated in 1969 and has since been recognized for its strong antimicrobial activity against various Gram-positive bacteria, including those resistant to macrolide antibiotics . Additionally, this compound exhibits significant antitumor activity, making it a compound of interest in both antimicrobial and cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lankacidin C is synthesized through a modular-iterative mixed polyketide biosynthesis pathway . The gene cluster responsible for its biosynthesis includes multiple genes (lkcA-lkcO) that encode for various enzymes involved in the condensation reactions leading to the formation of the lankacidin skeleton . The biosynthesis involves eight condensation reactions facilitated by enzymes such as ketosynthase, acyltransferase, and acyl carrier protein .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces rochei under controlled conditions to optimize the yield of the antibiotic . The fermentation process is followed by extraction and purification steps to isolate this compound from the culture medium .

Analyse Chemischer Reaktionen

Types of Reactions: Lankacidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Mechanism of Action

Lankacidin C exhibits potent activity against various strains of Gram-positive bacteria, including resistant strains of staphylococci and mycobacteria. Its mechanism primarily involves the inhibition of protein synthesis, akin to macrolide antibiotics such as erythromycin . The compound's structure allows it to bind effectively to ribosomal RNA, disrupting bacterial translation processes.

Research Findings

Recent studies have highlighted that modifications to the structure of this compound can enhance its antimicrobial efficacy. For instance, mono-esters derived from this compound were found to possess superior biological properties compared to the parent compound . Additionally, structural modifications aimed at increasing chemical stability have been explored, which could lead to more effective therapeutic agents .

Antitumor Activity

Inhibition of Tumor Growth

this compound has shown promising results in inhibiting tumor activity across various cancer cell lines, including leukemia, melanoma, ovarian, and breast cancers . Research indicates that structural elements within the lankacidin molecule are pivotal for its antitumor effects. A computational model was utilized to predict binding modes of this compound to tubulin, suggesting potential pathways for its use in cancer treatment .

Case Studies

- Leukemia and Melanoma : In vitro studies demonstrated that this compound effectively reduced cell viability in L1210 leukemia and B16 melanoma cell lines. The compound's ability to induce cytotoxicity was linked to its structural components that interact with cellular mechanisms involved in cancer proliferation .

- Ovarian and Breast Cancer : Further investigations revealed that derivatives of this compound could enhance antitumor activity by modifying the bicyclic structure associated with its core. This approach aims to simplify the molecule while retaining its efficacy against cancer cells .

Synthetic Approaches and Structural Modifications

The complex structure of this compound poses challenges for synthetic chemists. Recent advancements have focused on developing modular synthetic routes that allow for the creation of new derivatives with improved stability and bioactivity. For instance, researchers have successfully synthesized a variant called lankacyclinone C by removing the delta-lactone ring from the original structure, which may enhance its therapeutic potential .

| Property | This compound | Modified Derivatives |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Enhanced activity against resistant strains |

| Antitumor Activity | Cytotoxic to various cancer cell lines | Increased efficacy through structural modifications |

| Stability | Chemically unstable | Improved stability with modifications |

| Synthesis Complexity | High | Modular approaches reduce complexity |

Wirkmechanismus

Lankacidin C exerts its antimicrobial effects by interfering with peptide bond formation during bacterial protein synthesis. It binds at the peptidyl transferase center of the eubacterial large ribosomal subunit, inhibiting protein synthesis . Its antitumor activity is attributed to its ability to overstabilize microtubules by binding at the taxol binding site of tubulin, causing mitotic arrest followed by apoptosis .

Vergleich Mit ähnlichen Verbindungen

Macrolides: Like erythromycin, Lankacidin C is a macrolide antibiotic but differs in its 17-membered macrocyclic structure.

Ansamycins: Compounds like rifamycin share similar biosynthetic pathways but have different structural features.

Polyethers: Compounds such as monensin also share polyketide biosynthesis pathways but differ in their biological activities.

Uniqueness: this compound’s unique 17-membered macrocyclic structure and its dual antimicrobial and antitumor activities distinguish it from other similar compounds . Its ability to bind at the taxol binding site of tubulin and its strong activity against antibiotic-resistant bacteria highlight its potential as a versatile therapeutic agent .

Eigenschaften

CAS-Nummer |

23623-31-6 |

|---|---|

Molekularformel |

C25H33NO7 |

Molekulargewicht |

459.5 g/mol |

IUPAC-Name |

N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide |

InChI |

InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12- |

InChI-Schlüssel |

ATDILMLBOZKFGI-MPJWFRRFSA-N |

SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |

Isomerische SMILES |

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O |

Kanonische SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lankacidins; Lankacidin C; Lankacidin; Antibiotic T-2636 C; Bundlin A; NSC 145118; NSC-145118; NSC145118; T-2636C; T 2636C; T2636C; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.